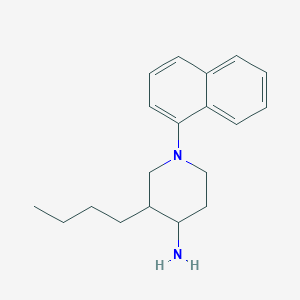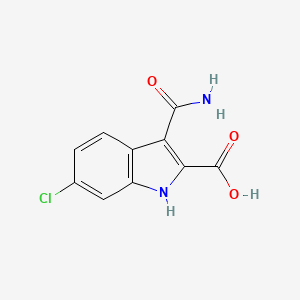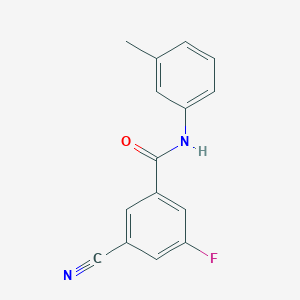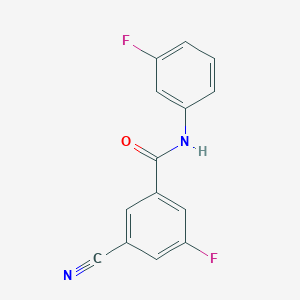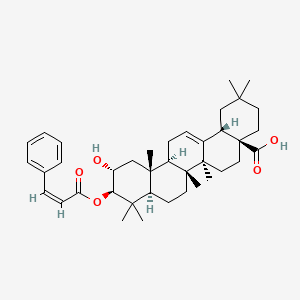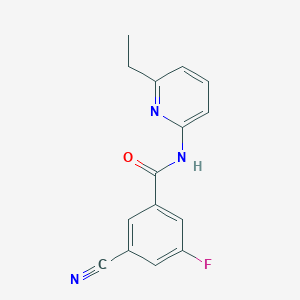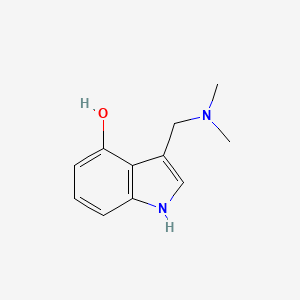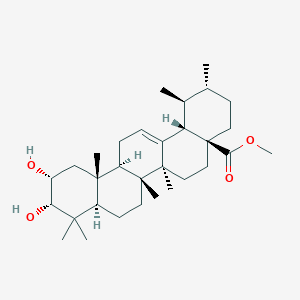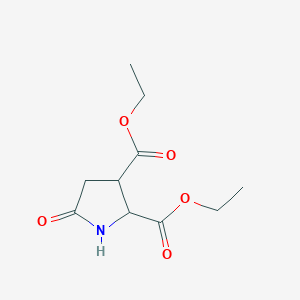
3-Ethoxycarbonylpyroglutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxycarbonylpyroglutamate is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. This compound is characterized by the presence of an ethoxycarbonyl group attached to the pyroglutamate structure. Pyroglutamic acid itself is known for its role in various biological processes, including the glutathione cycle. The modification with an ethoxycarbonyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 3-ethoxycarbonylpyroglutamate typically involves the esterification of pyroglutamic acid. One common method is the reaction of pyroglutamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Ethoxycarbonylpyroglutamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield pyroglutamic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxycarbonylpyroglutamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used to study the role of pyroglutamic acid derivatives in biological systems, including their metabolic pathways and interactions with enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxycarbonylpyroglutamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying the activity of enzymes involved in the glutathione cycle or other metabolic pathways. The ethoxycarbonyl group can influence the compound’s binding affinity and specificity for these targets, potentially altering its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
3-Ethoxycarbonylpyroglutamate can be compared with other pyroglutamate derivatives, such as:
Pyroglutamic acid: The parent compound, which lacks the ethoxycarbonyl group.
N-acetylpyroglutamate: Another derivative with an acetyl group instead of an ethoxycarbonyl group.
Pyroglutamate-3 Aβ: A modified amyloid-beta peptide associated with Alzheimer’s disease. The uniqueness of this compound lies in its specific chemical modification, which can influence its reactivity and biological activity compared to other similar compounds.
properties
Molecular Formula |
C10H15NO5 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
diethyl 5-oxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-7(12)11-8(6)10(14)16-4-2/h6,8H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
OUZUMLMSKXXOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
